1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride
Description
This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 2,4-dichlorophenoxy group and a 4-(2-methoxyphenyl)piperazine moiety. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Properties
IUPAC Name |
1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3.2ClH/c1-26-20-5-3-2-4-18(20)24-10-8-23(9-11-24)13-16(25)14-27-19-7-6-15(21)12-17(19)22;;/h2-7,12,16,25H,8-11,13-14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIOSXQXSLPGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=C(C=C(C=C3)Cl)Cl)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a compound of interest in pharmacological research due to its potential biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H20Cl2N2O3
- Molecular Weight : 385.29 g/mol
- CAS Number : Not explicitly provided in the sources but can be referenced through chemical databases.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. Studies have shown that derivatives containing piperazine moieties exhibit significant affinity for serotonin receptors, including 5-HT1A and 5-HT2A subtypes.
Key Findings:
- Serotonin Receptor Binding : The compound has been evaluated for its binding affinity to serotonin receptors, which are crucial in modulating mood and anxiety. Research indicates that compounds with similar structures have shown high binding affinity (Ki < 100 nM) to these receptors, suggesting potential anxiolytic and antidepressant properties .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies and Research Findings
- Antidepressant Activity : A study investigated the antidepressant-like effects of piperazine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive behaviors in forced swim tests .
- Cancer Research : In vitro studies have demonstrated the cytotoxic effects of related piperazine derivatives on various cancer cell lines. These derivatives showed promise as potential anticancer agents by inducing apoptosis in tumor cells .
- Pain Management : The compound's antinociceptive properties were evaluated through behavioral assays in rodent models. Results indicated a significant reduction in pain responses, suggesting its utility in pain management therapies .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Diversity
- Serotonin Receptor Affinity : The 2-methoxyphenylpiperazine moiety is prevalent in 5-HT1 receptor ligands. BRL-15572’s antagonism at 5-HT1D receptors suggests the target compound may share similar binding modes .
- Adrenergic Activity: Naftopidil’s α1-antagonism highlights the role of piperazine substitution in adrenergic vs. serotonergic selectivity. The dichlorophenoxy group in the target compound may shift activity toward 5-HT receptors .
- Hypotensive Effects : Compound 5 () demonstrates hypotensive activity, suggesting dichloro-substituted derivatives may target cardiovascular pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
